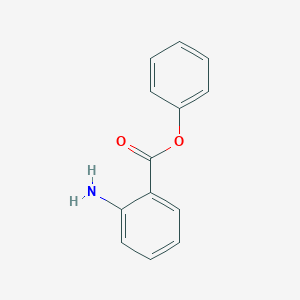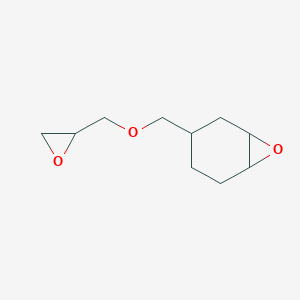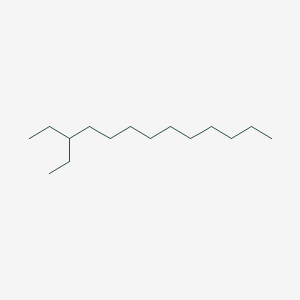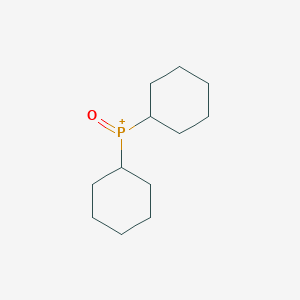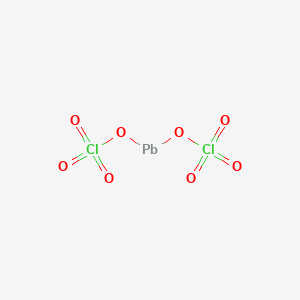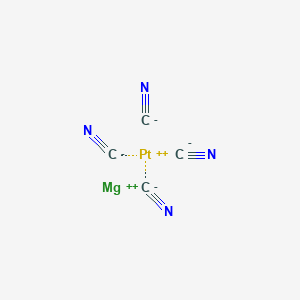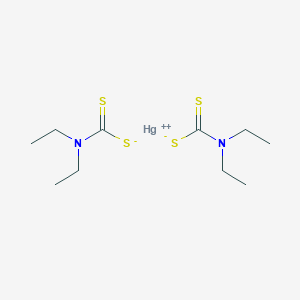
Mercuric diethylcarbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercuric diethylcarbamodithioic acid, also known as Mercuric diethyldithiocarbamate (Hg(DDC)2), is a chelating agent that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. Hg(DDC)2 has been extensively studied for its ability to chelate heavy metals, and its potential use in the treatment of heavy metal poisoning.
Wirkmechanismus
Hg(DDC)2 acts as a chelating agent by binding to heavy metals and forming stable complexes. This prevents the heavy metals from interacting with biological molecules and causing damage. Hg(DDC)2 has been shown to be highly effective at chelating mercury, lead, and cadmium.
Biochemische Und Physiologische Effekte
Hg(DDC)2 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of heavy metals in various tissues, including the liver, kidney, and brain. Hg(DDC)2 has also been shown to reduce oxidative stress and inflammation caused by heavy metal exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Hg(DDC)2 in lab experiments is its ability to chelate heavy metals with high efficiency. This allows researchers to study the effects of heavy metal exposure on biological systems without the confounding effects of heavy metal toxicity. However, one limitation of using Hg(DDC)2 is its potential toxicity to cells and tissues. Careful dosing and monitoring is required to ensure that Hg(DDC)2 does not cause unintended toxicity.
Zukünftige Richtungen
There are a number of potential future directions for research on Hg(DDC)2. One area of interest is the development of new chelating agents that are more effective and less toxic than Hg(DDC)2. Another area of interest is the use of Hg(DDC)2 in the treatment of heavy metal poisoning in humans. Hg(DDC)2 has been shown to be effective in animal models, and further research is needed to determine its safety and efficacy in humans. Additionally, further research is needed to elucidate the mechanisms of action of Hg(DDC)2, and to better understand its effects on biological systems.
Synthesemethoden
Hg(DDC)2 is synthesized by reacting diethylamine with carbon disulfide to form diethylcarbamodithioic acid (DDC). This is then reacted with mercuric chloride to form Hg(DDC)2. The resulting compound is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Hg(DDC)2 has been used extensively in scientific research as a chelating agent for heavy metals. It has been used to study the toxic effects of heavy metals such as lead, cadmium, and mercury on various biological systems. Hg(DDC)2 has also been used to study the effects of heavy metal exposure on the central nervous system, cardiovascular system, and immune system.
Eigenschaften
CAS-Nummer |
14239-51-1 |
|---|---|
Produktname |
Mercuric diethylcarbamodithioic acid |
Molekularformel |
C10H20HgN2S4 |
Molekulargewicht |
497.1 g/mol |
IUPAC-Name |
N,N-diethylcarbamodithioate;mercury(2+) |
InChI |
InChI=1S/2C5H11NS2.Hg/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
JHEGNJAPJQBVAU-UHFFFAOYSA-L |
Isomerische SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2] |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2] |
Kanonische SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



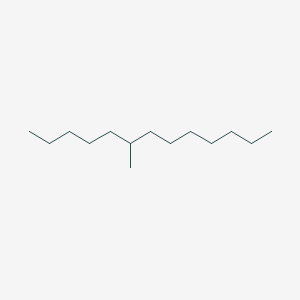
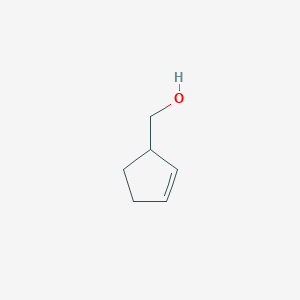
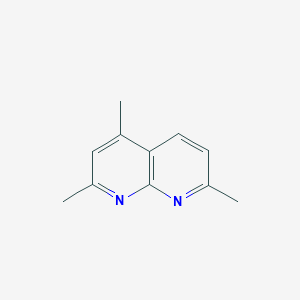
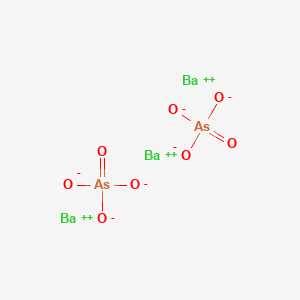
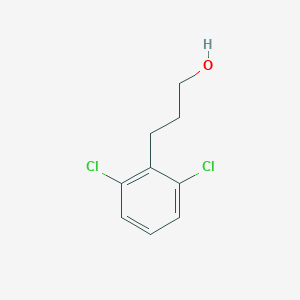
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
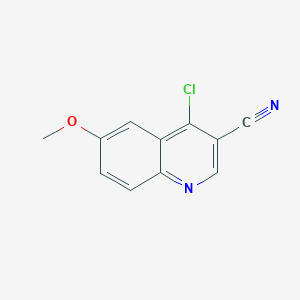
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
